molecular formula C19H21N5S2 B14871222 Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-benzylpiperazine-1-carbodithioate

Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-benzylpiperazine-1-carbodithioate

Cat. No.: B14871222
M. Wt: 383.5 g/mol
InChI Key: RWUGIMQAWDOEIX-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-benzylpiperazine-1-carbodithioate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyrimidin-2-ylmethyl 4-benzylpiperazine-1-carbodithioate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods are efficient and allow for the construction of the imidazo[1,2-a]pyrimidine scaffold with various functional groups .

Industrial Production Methods

Industrial production methods for this compound often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity. Common catalysts include transition metals and acidic or basic conditions to facilitate the desired transformations .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-benzylpiperazine-1-carbodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups .

Scientific Research Applications

Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-benzylpiperazine-1-carbodithioate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with various biological activities.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrimidin-2-ylmethyl 4-benzylpiperazine-1-carbodithioate involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-benzylpiperazine-1-carbodithioate is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its combination of the imidazo[1,2-a]pyrimidine scaffold with the piperazine and carbodithioate groups provides distinct chemical and biological properties .

Properties

Molecular Formula

C19H21N5S2

Molecular Weight

383.5 g/mol

IUPAC Name

imidazo[1,2-a]pyrimidin-2-ylmethyl 4-benzylpiperazine-1-carbodithioate

InChI

InChI=1S/C19H21N5S2/c25-19(26-15-17-14-24-8-4-7-20-18(24)21-17)23-11-9-22(10-12-23)13-16-5-2-1-3-6-16/h1-8,14H,9-13,15H2

InChI Key

RWUGIMQAWDOEIX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=S)SCC3=CN4C=CC=NC4=N3

Origin of Product

United States

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